Cas no 1807102-48-2 (3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine)
3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- BrC=1C=C(C=NC=1C(F)(F)F)S
- 3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C6H3BrF3NS/c7-4-1-3(12)2-11-5(4)6(8,9)10/h1-2,12H
- InChI Key: RZULADBKEZCVKC-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN=C1C(F)(F)F)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 2.6
- Topological Polar Surface Area: 13.9
3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012384-250mg |
3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine |
1807102-48-2 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029012384-1g |
3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine |
1807102-48-2 | 95% | 1g |
$3,155.55 | 2022-03-31 |
3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-Bromo-5-mercapto-2-(trifluoromethyl)pyridine
3-Bromo-5-Mercapto-2-(Trifluoromethyl)Pyridine (CAS No. 1807102-48-2): A Versatile Building Block in Medicinal Chemistry
The compound 3-Bromo-5-Mercapto-2-(Trifluoromethyl)Pyridine, identified by CAS Registry Number 1807102-48-2, represents a structurally unique heterocyclic scaffold with significant synthetic and biological potential. This pyridine derivative integrates three critical functional groups: a bromine substituent, a methylthio group, and a trifluoromethyl moiety. These features collectively enhance its utility in advanced chemical synthesis, particularly within drug discovery programs targeting oncology, virology, and neurodegenerative diseases.
The trifluoromethyl group (-CF3) imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability due to its strong electron-withdrawing effect. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight how this substituent improves the pharmacokinetic profile of analogs when incorporated into kinase inhibitors. Meanwhile, the bromine atom provides strategic reactivity for further functionalization via nucleophilic aromatic substitution, enabling the creation of diverse structural variants for biological screening.
The sulfur-containing mercapto group (-SH) confers redox sensitivity and metal-chelating capabilities, making this compound particularly valuable in designing bioresponsive drug delivery systems. A 2024 study in Nature Communications demonstrated that derivatives of this scaffold exhibit selective cytotoxicity against triple-negative breast cancer cells through thioredoxin reductase inhibition mechanisms. Such findings underscore its role as a lead compound in developing targeted therapies with reduced off-target effects.
Synthetic strategies for preparing this compound have evolved significantly over the past decade. Traditional methods involving multistep sequences with stoichiometric oxidants have been supplanted by catalytic protocols leveraging palladium-catalyzed cross-coupling techniques reported in Angewandte Chemie (2023). These advancements enable gram-scale production while maintaining high stereochemical fidelity, critical for preclinical development stages.
In vitro evaluations reveal promising biological activities across multiple therapeutic areas. Data from high-throughput screening campaigns indicate potent inhibition of epigenetic modifiers like histone deacetylases (HDACs), with IC50 values below 1 μM reported in recent assays (ACS Med Chem Lett., 2024). The compound's ability to modulate intracellular thiols also positions it as a candidate for neuroprotective agents against oxidative stress-related pathologies.
Ongoing research focuses on optimizing its pharmacodynamic properties through structural modifications at the bromo position while preserving the trifluoromethyl moiety's advantageous characteristics. Structure-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry (Q1 2024) suggest that introducing fluorinated alkyl groups at position 3 could enhance blood-brain barrier permeability without compromising enzyme inhibitory activity.
This multifunctional pyridine derivative continues to serve as a cornerstone for building complex bioactive molecules due to its tunable reactivity profile and inherent biological relevance. Its documented applications span from antiviral prodrugs activated by viral proteases to fluorescent sensors for reactive oxygen species detection in cellular environments, as evidenced by recent analytical chemistry breakthroughs detailed in Analytical Chemistry (June 2024).
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